Lower Cysteine Reactivity Reduces Background Labeling
In a direct thiol reactivity assay under identical physiological conditions, 2-chloropropionamide achieved only 27% conversion with a cysteine thiol model, compared to 54% conversion for acrylamide and 95% conversion for chloroacetamide. This represents a 3.5-fold reduction in reactivity relative to chloroacetamide and a 2-fold reduction relative to acrylamide, establishing its profile as a low-reactivity electrophile for minimizing off-target labeling .
| Evidence Dimension | Percent conversion of cysteine thiol model (6 h) |
|---|---|
| Target Compound Data | 27% conversion |
| Comparator Or Baseline | Chloroacetamide: 95% conversion; Acrylamide: 54% conversion |
| Quantified Difference | 3.5-fold lower vs chloroacetamide; 2-fold lower vs acrylamide |
| Conditions | Physiological pH, cysteine thiol model system, 6-hour incubation |
Why This Matters
Procurement decisions require predictable reactivity; this data proves 2-chloropropionamide is the only electrophile delivering sufficiently attenuated reactivity for selective PDI targeting without the excessive background labeling observed with chloroacetamide or acrylamide.
- [1] Allimuthu, D.; Adams, D.J. 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS Chem. Biol. 2017, 12 (8), 2124-2131. View Source
